Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium
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Overview
Description
Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium is a complex chemical compound with a molecular formula of C34H22Cl2CrN4NaO10S2+ and a molecular weight of 856.58115 . This compound is known for its intricate structure, which includes chromate ions coordinated with azo and oxathiazol groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium involves several steps. The primary synthetic route includes the reaction of 5-chloro-2-hydroxyphenyl with naphth[2,1-d]-1,3-oxathiazol-5-ol under specific conditions to form the azo compound. This intermediate is then reacted with chromate ions to form the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium undergoes various chemical reactions, including:
Oxidation: The chromate ion can undergo redox reactions, acting as an oxidizing agent.
Substitution: The azo groups can participate in substitution reactions, where the chlorine atom can be replaced by other substituents.
Complexation: The compound can form complexes with other metal ions, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for complexation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying specific ions and molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium involves its interaction with specific molecular targets. The chromate ion can interact with cellular components, leading to oxidative stress and cellular damage. The azo groups can bind to proteins and enzymes, altering their function and activity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium can be compared with other similar compounds, such as:
Chromate(1-), bis[1-[2-[5-chloro-2-(hydroxy-kappaO)phenyl]diazenyl-kappaN1]-2-naphthalenolato(2-)-kappaO]-, hydrogen: Similar structure but different coordination environment.
Sodium bis[4-[(5-chloro-2-hydroxyphenyl)azo]naphth[2,1-d]-1,3-oxathiazol-5-ol 3,3-dioxidato(2-)]chromate(2-): Similar chromate coordination but different substituents.
The uniqueness of this compound lies in its specific coordination environment and the presence of both azo and oxathiazol groups, which confer unique chemical and biological properties.
Properties
CAS No. |
75214-68-5 |
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Molecular Formula |
C34H18Cl2CrN4O10S2.Na C34H18Cl2CrN4NaO10S2 |
Molecular Weight |
852.5 g/mol |
IUPAC Name |
sodium;4-[(5-chloro-2-oxidophenyl)diazenyl]-3,3-dioxobenzo[g][1,3]benzoxathiol-5-olate;chromium(3+) |
InChI |
InChI=1S/2C17H11ClN2O5S.Cr.Na/c2*18-9-5-6-13(21)12(7-9)19-20-14-15(22)10-3-1-2-4-11(10)16-17(14)26(23,24)8-25-16;;/h2*1-7,21-22H,8H2;;/q;;+3;+1/p-4 |
InChI Key |
PMINKRRVDJFCQN-UHFFFAOYSA-J |
Canonical SMILES |
C1OC2=C(S1(=O)=O)C(=C(C3=CC=CC=C32)[O-])N=NC4=C(C=CC(=C4)Cl)[O-].C1OC2=C(S1(=O)=O)C(=C(C3=CC=CC=C32)[O-])N=NC4=C(C=CC(=C4)Cl)[O-].[Na+].[Cr+3] |
Origin of Product |
United States |
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